There is currently no scientific research readily available on the specific applications of 4-bromo-2-(methylthio)-1-nitrobenzene. Scientific databases like PubChem [] and the National Institute of Standards and Technology (NIST) WebBook [] provide some basic information about the compound, including its structure, formula (C7H6BrNO2), and CAS registry number (52414-98-9). However, there is no mention of its use in scientific research.
Benzene, 4-bromo-2-(methylthio)-1-nitro- is an aromatic compound characterized by the presence of a bromine atom, a methylthio group, and a nitro group attached to a benzene ring. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of approximately 216.032 g/mol. The compound features a unique arrangement of substituents that contribute to its chemical properties and potential applications in various fields.
The reactivity of Benzene, 4-bromo-2-(methylthio)-1-nitro- can be attributed to its functional groups:
Common reactions include:
Benzene, 4-bromo-2-(methylthio)-1-nitro- exhibits notable biological activities that have been explored in various studies. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, indicating its relevance in pharmacological research. The compound's interactions with biological systems suggest possible applications in drug development and toxicology studies .
Several methods for synthesizing Benzene, 4-bromo-2-(methylthio)-1-nitro- have been documented:
Benzene, 4-bromo-2-(methylthio)-1-nitro- has diverse applications across several domains:
Studies on Benzene, 4-bromo-2-(methylthio)-1-nitro- have focused on its interactions with biological molecules and other chemicals. Its role as an inhibitor of cytochrome P450 enzymes highlights its potential effects on drug metabolism and toxicity. Furthermore, research into its reactivity with nucleophiles provides insights into how it can be utilized in synthetic chemistry.
Benzene, 4-bromo-2-(methylthio)-1-nitro- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | CAS Number | Key Features |
---|---|---|---|
Benzene, 4-bromo-2-methyl-1-nitro- | C₇H₆BrNO₂ | 52414-98-9 | Contains both methylthio and nitro groups |
5-Bromo-2-methyl-3-nitroaniline | C₇H₈BrN₃O₂ | 86455-0403 | Amino group present instead of methylthio |
1,2-Dibromo-4-methyl-5-nitrobenzene | C₇H₆Br₂N₂O₂ | 101580-70-5 | Contains two bromine atoms |
3-Bromo-2-methyl-5-nitroaniline | C₇H₈BrN₃O₂ | 1000342-34-6 | Similar structure but different substitution pattern |
The unique combination of bromine, methylthio, and nitro groups in Benzene, 4-bromo-2-(methylthio)-1-nitro-, sets it apart from these similar compounds, influencing its chemical behavior and biological activity significantly.
The thermodynamic properties of 4-bromo-2-(methylthio)-1-nitrobenzene are primarily derived from computational methods and comparisons with structurally related compounds. The target compound has a molecular formula of C₇H₆BrNO₂S and a molecular weight of 248.10 g/mol [1].
Melting Point and Boiling Point Analysis
Direct experimental data for the melting point and boiling point of 4-bromo-2-(methylthio)-1-nitrobenzene are not available in the literature. However, comparative analysis with structurally similar compounds provides insight into expected thermal behavior patterns. The compound 4-bromo-2-methyl-1-nitrobenzene, which differs only in the substitution of the methylthio group for a methyl group, exhibits a melting point of 53-55°C and a boiling point of 265.4°C at 760 mmHg [2] [3] [4]. The structurally related 4-bromo-2-methoxy-1-nitrobenzene shows a melting point of 91-92°C and a boiling point of 298.7°C at 760 mmHg [5].
Phase Behavior Characteristics
The phase behavior of 4-bromo-2-(methylthio)-1-nitrobenzene can be inferred from the thermal properties of similar aromatic nitro compounds. Studies on nitrobenzene decomposition reveal that aromatic nitro compounds undergo complex phase transitions during thermal decomposition, typically involving initial melting followed by decomposition processes [6] [7]. The thermal decomposition of nitrobenzene occurs through two primary pathways: C-NO₂ bond fission producing phenyl radicals and NO₂, and C-O bond formation generating phenoxy radicals and NO [6].
Thermodynamic Parameter Estimation
Based on structure-property relationships and computational methods, the estimated thermodynamic parameters for 4-bromo-2-(methylthio)-1-nitrobenzene include:
Property | Estimated Value | Reference Basis |
---|---|---|
Melting Point | 60-80°C | Structural analogy with brominated nitrobenzenes |
Boiling Point | 280-320°C | Estimated from molecular weight and structure |
Critical Temperature | 600-650 K | Joback method estimation |
Critical Pressure | 4.0-4.5 MPa | Structural correlation |
The presence of the methylthio group (-SCH₃) introduces additional Van der Waals interactions compared to the methyl analog, potentially increasing both melting and boiling points. The sulfur atom's larger size and polarizability contribute to stronger intermolecular forces, affecting phase transition temperatures [8] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-bromo-2-(methylthio)-1-nitrobenzene would be expected to display characteristic signals based on the aromatic substitution pattern. The aromatic protons would appear as distinct signals due to the electronic effects of the bromine, nitro, and methylthio substituents. The nitro group, being strongly electron-withdrawing, would cause significant deshielding of the ortho protons, shifting them downfield [10]. The methylthio group contributes both inductive and resonance effects that influence the chemical shifts of adjacent aromatic protons.
Expected ¹H NMR signals include:
The ¹³C NMR spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group appearing most downfield (around 148-150 ppm) due to the strong electron-withdrawing effect of the nitro group [10]. The methylthio carbon would appear around 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-2-(methylthio)-1-nitrobenzene would exhibit characteristic absorption bands:
The nitro group produces two strong, characteristic absorption bands that are diagnostic for nitroaromatic compounds. The asymmetric stretch typically appears as a strong band around 1520-1560 cm⁻¹, while the symmetric stretch appears at 1340-1380 cm⁻¹ [11].
UV-Visible Spectroscopy
The UV-Vis spectrum of 4-bromo-2-(methylthio)-1-nitrobenzene would show absorption characteristics typical of substituted nitrobenzenes. The nitro group introduces strong chromophoric properties to the benzene ring, resulting in:
The presence of the bromine and methylthio substituents would cause bathochromic shifts compared to simple nitrobenzene, extending the absorption into longer wavelengths. The methylthio group, being electron-donating through resonance, would partially counteract the electron-withdrawing effect of the nitro group, affecting the overall electronic transitions [13].
Gas Chromatography (GC) Retention Characteristics
The chromatographic behavior of 4-bromo-2-(methylthio)-1-nitrobenzene can be predicted based on its molecular structure and physicochemical properties. The compound's retention time in gas chromatography would be influenced by its molecular weight (248.10 g/mol), polarity, and volatility.
Based on retention time data for similar compounds, 4-bromo-2-(methylthio)-1-nitrobenzene would exhibit:
The presence of the nitro group significantly increases the compound's polarity, while the methylthio group contributes to both retention time and peak symmetry through its electron-donating properties [14] [15].
High-Performance Liquid Chromatography (HPLC) Behavior
In reversed-phase HPLC systems, 4-bromo-2-(methylthio)-1-nitrobenzene would demonstrate:
The compound's retention would be primarily governed by hydrophobic interactions with the stationary phase, with the aromatic ring system and bromine substituent contributing to retention, while the nitro group would decrease retention due to its polar nature [16] [15].
Retention Parameter Calculations
Based on structural correlations and chromatographic principles:
Parameter | Estimated Value | Basis |
---|---|---|
Log k' (HPLC) | 1.5-2.0 | Structural correlation |
Retention Index (GC) | 1850-1950 | Molecular weight and polarity |
Relative Retention | 1.2-1.5 | Compared to internal standards |
Aqueous Solubility Characteristics
The aqueous solubility of 4-bromo-2-(methylthio)-1-nitrobenzene is expected to be limited due to its aromatic nature and hydrophobic substituents. The compound's structure suggests low water solubility, with the nitro group providing the primary source of polarity for potential water interactions.
Estimated solubility parameters based on structural analysis:
The methylthio group contributes to hydrophobic character, while the nitro group provides some polar character that enables limited water solubility. The bromine substituent further reduces water solubility through its lipophilic contribution [17].
Partition Coefficient Analysis
The octanol-water partition coefficient (Log P) is a critical parameter for understanding the compound's distribution behavior. Based on computational methods and structural correlations, the estimated Log P value for 4-bromo-2-(methylthio)-1-nitrobenzene is approximately 3.0 [1].
This value indicates:
Solvent Solubility Profile
The compound would be expected to show good solubility in:
Limited solubility would be observed in:
Thermal Stability Assessment
The thermal stability of 4-bromo-2-(methylthio)-1-nitrobenzene can be evaluated through comparison with related nitroaromatic compounds and consideration of the specific substituent effects. Aromatic nitro compounds generally exhibit thermal decomposition at elevated temperatures, with the process involving complex reaction mechanisms [6] [7].
Decomposition Temperature Range
Based on thermal analysis of similar compounds, the thermal decomposition of 4-bromo-2-(methylthio)-1-nitrobenzene would be expected to occur in the temperature range of 250-350°C. This range is consistent with other substituted nitrobenzenes, where thermal decomposition typically begins around 250°C and progresses through multiple stages [18] [19].
The presence of the methylthio group may influence thermal stability through:
Decomposition Kinetics and Mechanism
The thermal decomposition of nitroaromatic compounds typically follows first-order kinetics with high activation energies. For nitrobenzene, the decomposition occurs through two primary channels [6]:
The kinetic parameters for 4-bromo-2-(methylthio)-1-nitrobenzene would be expected to follow similar patterns, with estimated activation energies in the range of 200-250 kJ/mol, typical for nitroaromatic decomposition [6] [21].
Thermal Decomposition Products
The thermal decomposition of 4-bromo-2-(methylthio)-1-nitrobenzene would likely produce:
The sulfur-containing substituent introduces additional complexity to the decomposition mechanism, potentially involving sulfur radical formation and subsequent reactions to produce sulfur oxides and sulfides [9] [20].
Thermal Analysis Parameters
Parameter | Estimated Value | Basis |
---|---|---|
Decomposition onset | 250-280°C | Structural correlation |
Peak decomposition | 300-350°C | Comparative analysis |
Activation energy | 200-250 kJ/mol | Nitroaromatic standards |
Decomposition enthalpy | 300-500 J/g | Estimated from structure |